molecular formula C8H11N3O2 B13068940 3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide

3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide

Cat. No.: B13068940
M. Wt: 181.19 g/mol
InChI Key: PWQASDGYPITQGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide typically involves the reaction of 3-aminopyridin-2-ones with appropriate reagents. One common method involves the interaction of 1,3-diketones with chloroacetamide to produce N-(3-oxoalkenyl)chloroacetamides. These intermediates are then heated with an excess of pyridine in ethanol or butanol to form pyridin-2-ones, which are subsequently reacted with hydrazine hydrate to yield 3-aminopyridin-2-ones . The final step involves the reaction of these 3-aminopyridin-2-ones with appropriate reagents to form this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization can ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. Additionally, it can interact with receptors and modulate their signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3-(3-amino-4-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C8H11N3O2/c9-6-5-11(3-1-7(6)12)4-2-8(10)13/h1,3,5H,2,4,9H2,(H2,10,13)

InChI Key

PWQASDGYPITQGU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C(C1=O)N)CCC(=O)N

Origin of Product

United States

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